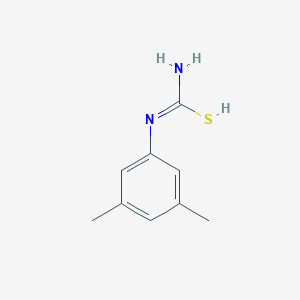
5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride typically involves the reaction of 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazole-5-amine with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The reaction mixture is often refluxed to ensure complete conversion of the amine to the carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Aqueous Acid or Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a tool for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary based on the structure of the final compound derived from this intermediate.
類似化合物との比較
Similar Compounds
3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine: A precursor in the synthesis of the carbonyl chloride derivative.
3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid: Formed by hydrolysis of the carbonyl chloride.
Uniqueness
5-tert-Butyl-2-(3-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
特性
IUPAC Name |
5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-6-5-7-12(8-11)10-19-13(15(17)20)9-14(18-19)16(2,3)4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSHPSYDSRQNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)





